Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide
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Overview
Description
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is a chemical compound with the IUPAC name potassium trifluoro (oxetan-3-ylmethyl)borate . It has a molecular weight of 178 . The compound is typically stored at 4 degrees Celsius and comes in a powder form .
Molecular Structure Analysis
The InChI code for Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is1S/C4H7BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h4H,1-3H2;/q-1;+1
. This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 178 .Scientific Research Applications
Organic Chemistry Applications : Potassium trifluoro(organo)borates are highly stable organoboron derivatives that have emerged as promising alternatives to other organoboron reagents. These compounds exhibit interesting reactivity, including the formation of difluoroboranes and transmetallation reactions with transition metals, often proving to be more reactive than boronic acids or esters (Darses & Genêt, 2003).
Synthesis of Alanine Derivatives : These compounds react with various dehydroamino esters, catalyzed by rhodium complexes, allowing the formation of alanine derivatives bearing a variety of amino protecting groups in good to high yields (Navarre, Darses & Genêt, 2004).
Nucleophilic Trifluoromethylation : Potassium trialkoxy(trifluoromethyl)borates act as convenient reagents for nucleophilic trifluoromethylation of non-enolizable aldehydes and N-tosylimines to give CF3-substituted alcohols and N-tosylamines (Levin et al., 2011).
Polymer Science : Poly(3-difluoroaminomethyl-3-methyl oxetane/3-azidomethyl-3-methyl oxetane) can be used as an energetic pre-polymer in solid propellants and polymer-bonded explosives. It exhibits good thermal stability and is compatible with various energetic and inert materials (Li et al., 2018).
Hyperbranched Polyethers : The anionic ring-opening polymerization of oxetanes containing hydroxyl groups with potassium tert-butoxide results in multifunctional hyperbranched polymers, useful in various chemical modifications (Morita, Kudo & Nishikubo, 2004).
Catalysis and Organic Reactions : Tris(pentafluorophenyl)borane, a boron Lewis acid, catalyzes various organic and organometallic chemistry reactions, demonstrating the diverse application potential of these compounds in catalysis beyond their established role in olefin polymerization (Erker, 2005).
Safety And Hazards
properties
IUPAC Name |
potassium;trifluoro(oxetan-3-yloxymethyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BF3O2.K/c6-5(7,8)3-10-4-1-9-2-4;/h4H,1-3H2;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSBZQPLIQALTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](COC1COC1)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BF3KO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium;trifluoro(oxetan-3-yloxymethyl)boranuide | |
CAS RN |
1445847-97-1 |
Source
|
Record name | potassium trifluoro[(oxetan-3-yloxy)methyl]boranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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